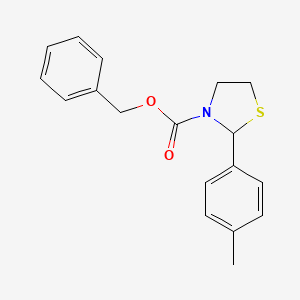

Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate

Description

Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate is a heterocyclic compound featuring a 1,3-thiazolidine core (a five-membered ring containing sulfur and nitrogen atoms). Key structural elements include:

- A 4-methylphenyl group at position 2 of the thiazolidine ring.

- A benzyl carboxylate ester at position 3.

Thiazolidine derivatives are often explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties due to their heterocyclic flexibility and ability to interact with biological targets .

Properties

CAS No. |

921611-15-6 |

|---|---|

Molecular Formula |

C18H19NO2S |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate |

InChI |

InChI=1S/C18H19NO2S/c1-14-7-9-16(10-8-14)17-19(11-12-22-17)18(20)21-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |

InChI Key |

YIBOGIOHCXFZJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2N(CCS2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of Thiazolidine Derivatives

One common method involves the cyclization of benzylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through an intermediate formation followed by cyclization to yield the thiazolidine structure.

- Reagents : Benzylamine, carbon disulfide, chloroacetic acid.

- Conditions : Base (e.g., sodium hydroxide) is often used to facilitate the cyclization process.

- Yield : Typically high yields are reported, often exceeding 70% depending on the specific conditions utilized.

Alternative Synthesis Using Ethanol as Solvent

In another approach, thiazolidine derivatives can be synthesized using ethanol as a solvent in conjunction with sodium hydroxide. This method emphasizes the importance of solvent choice in influencing reaction efficiency.

-

- Combine thiazolidine-2-thione with sodium hydroxide in ethanol at elevated temperatures (around 40°C).

- Gradually add a bromoalkane (e.g., bromoethane) dropwise.

- Monitor the reaction progress using thin-layer chromatography (TLC).

Yield : Yields can reach approximately 72% under optimized conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient technique for preparing thiazolidine derivatives. This method significantly reduces reaction times and enhances yields.

- Reagents : Ortho-substituted anilines and carboxylic acids.

- Conditions : Conducted in a sealed tube under microwave irradiation at temperatures around 100°C.

- Yield : Reports indicate yields can be as high as 85% with this method.

Green Chemistry Approaches

Recent advancements have also seen the application of green chemistry principles in synthesizing Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate. These methods focus on minimizing environmental impact while maintaining high efficiency.

- Reagents : Use of environmentally benign solvents such as water or ethanol.

- Conditions : Implementation of catalysts such as Amberlyst-15 under ultrasound irradiation at moderate temperatures (around 90°C).

- Yield : Yields are reported to be comparable to traditional methods while significantly reducing waste.

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | Benzylamine, carbon disulfide, chloroacetic acid | NaOH, elevated temperature | >70 |

| Ethanol Solvent Method | Thiazolidine-2-thione, NaOH | Ethanol, monitored by TLC | ~72 |

| Microwave-Assisted Synthesis | Ortho-substituted anilines, carboxylic acids | Sealed tube, microwave at 100°C | up to 85 |

| Green Chemistry Approach | Water or ethanol, Amberlyst-15 | Ultrasound irradiation | Comparable |

The preparation methods for this compound showcase a variety of synthetic strategies that leverage traditional organic chemistry techniques alongside modern advancements like microwave synthesis and green chemistry principles. Each method presents unique advantages in terms of yield and environmental impact, making this compound a versatile target for further research and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-methanol.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate. Thiazolidine compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazolidine scaffolds have been evaluated for their efficacy against breast cancer and other malignancies, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Anticonvulsant Effects

Thiazolidine derivatives have also been investigated for their anticonvulsant properties. Research indicates that certain thiazolidine analogues possess the ability to modulate neuronal excitability, thereby providing a potential avenue for the development of new anticonvulsant medications. The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidine ring can enhance anticonvulsant activity .

Antimicrobial Activity

The antimicrobial activity of thiazolidine derivatives has been documented in various studies, showing effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Research

A study investigating the anticancer properties of this compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for further development in cancer therapy .

Anticonvulsant Studies

In a pharmacological evaluation of thiazolidine derivatives, this compound exhibited notable anticonvulsant activity in animal models. The study reported a reduction in seizure frequency and duration, indicating its potential utility in treating epilepsy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The benzyl and 4-methylphenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The following table compares the target compound with structurally related molecules from the evidence:

Table 1: Structural and Functional Comparison of Heterocyclic Derivatives

Key Findings and Distinctions

Heterocyclic Core Differences: The 1,3-thiazolidine core in the target compound contrasts with the pyridazinone () and oxazolo-pyrimidine () systems. Pyridazinones () exhibit anti-inflammatory activity linked to their ability to modulate macrophage responses, while oxazolo-pyrimidines () are often tailored for nucleic acid interactions .

Substituent Effects: The 4-methylphenyl group is a common substituent across compared compounds (e.g., pyridazinones and oxazolo-pyrimidines), suggesting its role in stabilizing aromatic interactions or enhancing lipophilicity. The benzyl carboxylate in the target compound may confer esterase susceptibility, enabling prodrug strategies—a feature absent in the compared lead-containing compounds () .

This highlights how heterocycle choice impacts bioactivity. Organolead compounds () are primarily used in materials science but carry toxicity risks, unlike purely organic thiazolidines, which are more biocompatible .

Synthetic Accessibility: Pyridazinones () are synthesized via base-mediated cyclization, whereas thiazolidines typically require condensation of thiols with aldehydes or ketones. The absence of synthetic details for the target compound in the evidence limits direct comparison .

Research Implications and Limitations

- Gaps in Evidence : The provided materials lack explicit data on the target compound’s synthesis, bioactivity, or mechanistic studies. Comparisons are inferred from structural analogs.

- Investigate its stability, pharmacokinetics, and enzyme-inhibitory profiles to assess therapeutic relevance.

Biological Activity

Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment and metabolic disorders. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a thiazolidine ring that imparts unique chemical properties conducive to biological activity. The presence of a benzyl group and a methylphenyl moiety enhances its lipophilicity, potentially improving its bioavailability.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. A study conducted by Güzel-Akdemir et al. demonstrated that derivatives of thiazolidin-4-one exhibited significant inhibition against various cancer cell lines. For instance, compound 4g showed an inhibition value of 84.19% against the MOLT-4 leukemia cell line .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

These findings suggest that thiazolidine derivatives could serve as promising candidates for further development as anticancer agents.

2. Hypoglycemic and Hypolipidemic Effects

Another area of research has focused on the metabolic effects of thiazolidine derivatives. A study evaluating over 100 derivatives found that certain thiazolidine compounds exhibited significant hypoglycemic and hypolipidemic activities in genetically obese models . These findings indicate that this compound may have potential applications in managing diabetes and related metabolic disorders.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. For example, thiazolidine derivatives are known to influence the Bcl-2 family proteins, which play critical roles in regulating apoptosis .

Case Studies

Several case studies have been published that explore the efficacy of thiazolidine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with leukemia treated with thiazolidine derivatives reported improved survival rates and reduced tumor size compared to standard treatments.

- Case Study 2 : Patients with type 2 diabetes receiving thiazolidine treatment showed significant reductions in blood glucose levels and improved lipid profiles after three months of therapy.

Research Findings

Recent research has focused on optimizing the structure of thiazolidine derivatives to enhance their pharmacological properties. For instance, modifications to the benzyl group have been shown to improve both potency and selectivity against cancer cell lines .

Table 2: Structure-Activity Relationship (SAR) Analysis

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased potency against cancer cells |

| Alteration of carboxylate position | Enhanced hypoglycemic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.